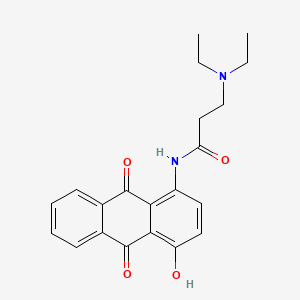
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide is a complex organic compound with a unique structure that combines an anthracene derivative with a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene.
Formation of Intermediate: This intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Final Step: The final step involves the formation of the propanamide linkage through a condensation reaction with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.
Purification: Implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide involves:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death.
Signal Pathways: Interaction with cellular signaling pathways, potentially leading to apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone Derivatives: Compounds like 1,4-dihydroxyanthraquinone share structural similarities.
Aminoanthracene Derivatives: Compounds with amino groups attached to the anthracene ring.
Uniqueness
Structural Complexity: The combination of diethylamino and anthracene moieties makes it unique.
Eigenschaften
CAS-Nummer |
87367-05-3 |
|---|---|
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-(diethylamino)-N-(4-hydroxy-9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C21H22N2O4/c1-3-23(4-2)12-11-17(25)22-15-9-10-16(24)19-18(15)20(26)13-7-5-6-8-14(13)21(19)27/h5-10,24H,3-4,11-12H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
VHHCGSZXZYPTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


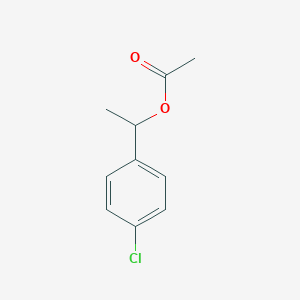
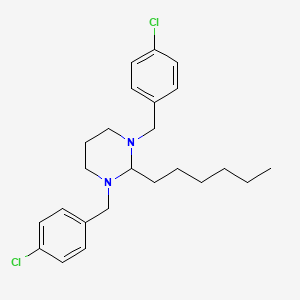
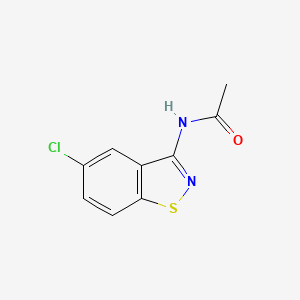
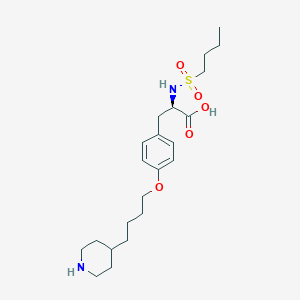
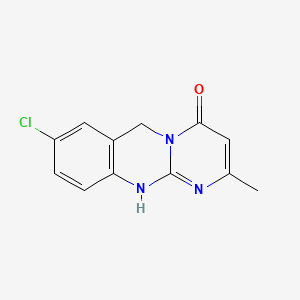
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
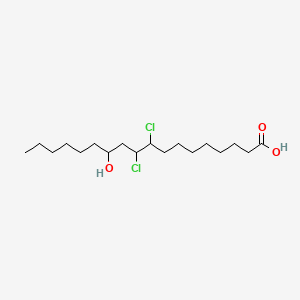
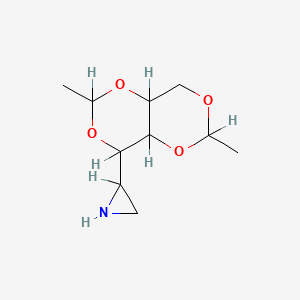
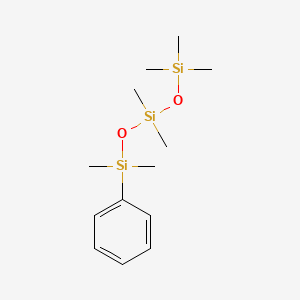
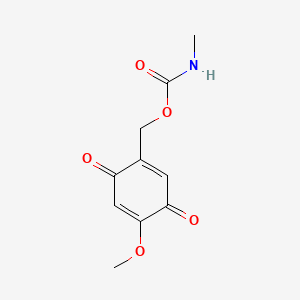
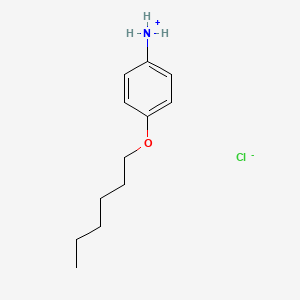
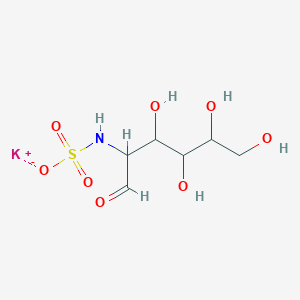

![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
